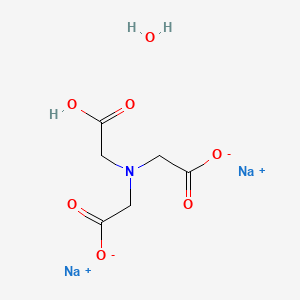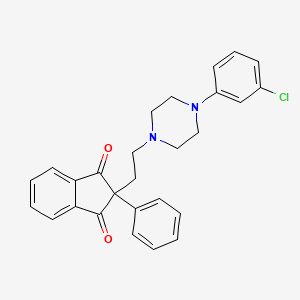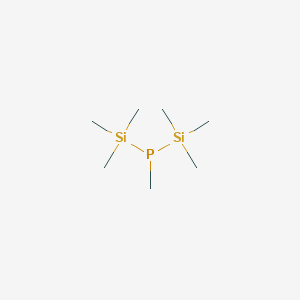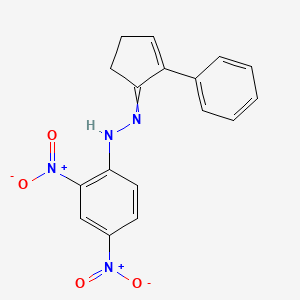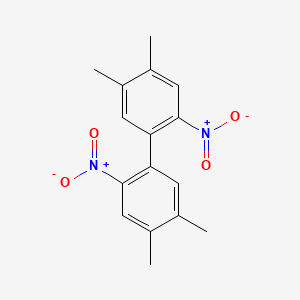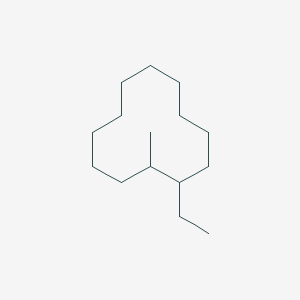
1-Ethyl-2-methylcyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methylcyclododecane is an organic compound with the molecular formula C15H30 It is a cycloalkane, specifically a twelve-membered ring structure with an ethyl and a methyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methylcyclododecane typically involves the alkylation of cyclododecane. One common method is the Friedel-Crafts alkylation, where cyclododecane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-methylcyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in the compound, although this compound is typically fully saturated.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methylcyclododecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of large ring cycloalkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to encapsulate hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-Ethyl-2-methylcyclododecane exerts its effects depends on the specific application. In chemical reactions, its large ring structure and substituents influence its reactivity and interaction with reagents. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
Comparación Con Compuestos Similares
Cyclododecane: The parent compound without the ethyl and methyl substituents.
1-Methylcyclododecane: A similar compound with only a methyl group attached.
1-Ethylcyclododecane: A similar compound with only an ethyl group attached.
Uniqueness: 1-Ethyl-2-methylcyclododecane is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
22681-52-3 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
1-ethyl-2-methylcyclododecane |
InChI |
InChI=1S/C15H30/c1-3-15-13-11-9-7-5-4-6-8-10-12-14(15)2/h14-15H,3-13H2,1-2H3 |
Clave InChI |
IGEBPPWLYTWODA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCCCCCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


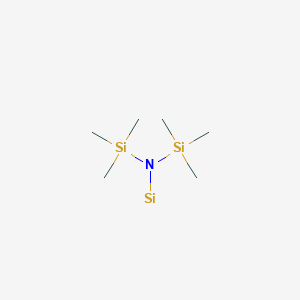

![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)

